molecular formula C20H40O B049457 Phytol CAS No. 7541-49-3

Phytol

Cat. No. B049457
CAS RN: 7541-49-3
M. Wt: 296.5 g/mol
InChI Key: BOTWFXYSPFMFNR-HMMYKYKNSA-N
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Description

Phytol, a diterpene alcohol, is integral to the chlorophyll molecule, acting as its phytyl side chain. This compound plays a significant role in the biosynthesis of chlorophyll and is involved in the formation of vitamins E and K among other compounds. It is also found in a wide range of plants, contributing to the fragrance of essential oils and has potential applications in the pharmaceutical and biotechnological industries due to its broad spectrum of biological activities (Islam et al., 2018).

Synthesis Analysis

Phytol is synthesized in plants through the reduction of geranylgeraniol, which involves the conversion of geranylgeraniol to phytol linked to chlorophyll synthesis. This process is catalyzed by protein complexes associated with thylakoid membranes, indicating a sophisticated control of the isopentenoid pathway early in plant evolution (Gutbrod et al., 2019).

Molecular Structure Analysis

Phytol's molecular structure is characterized by its long-chain unsaturated acyclic alcohol form. It is the esterified component of the chlorophyll molecule, directly influencing the conformation and functional properties of chlorophyll. The presence of phytol in chlorophyll is crucial for the pigment's solubility and its integration into the photosynthetic apparatus (Fiedor et al., 2008).

Chemical Reactions and Properties

Phytol undergoes various chemical reactions, including oxidation and reduction processes, which lead to the formation of derivatives like phytanic acid. These reactions are integral to its metabolic pathways in plants and animals, highlighting its role beyond just a structural component of chlorophyll (van den Brink et al., 2004).

Physical Properties Analysis

Phytol's physical properties, including its high hydrophobicity, make it an excellent candidate as a natural surfactant. Its solubility characteristics and the ability to form stable emulsions are utilized in various applications, from cosmetics to pharmaceutical formulations (Prabha et al., 2019).

Chemical Properties Analysis

The chemical properties of phytol, such as its reactivity towards oxidation and its role in the synthesis of other biologically important molecules, underscore its versatility. Phytol's ability to participate in biochemical pathways, such as the synthesis of tocopherol (vitamin E) and phylloquinone (vitamin K1), highlights its fundamental role in plant metabolism and human nutrition (Gutbrod et al., 2019).

Scientific Research Applications

  • Medicinal and Biofuel Applications : Phytol has potential applications in medicine and as a biofuel. Its overproduction in cyanobacteria like Nostoc punctiforme offers insights into metabolic channeling of isoprenoids in these organisms (Gupta et al., 2015).

  • Pharmacological Effects on the Central Nervous System : Phytol shows promise in treating central nervous system diseases due to its anxiolytic, antidepressant, and anticonvulsant properties (Costa et al., 2014).

  • Anti-Inflammatory and Metabolic Properties : It has been suggested for use in natural remedies and functional food products aimed at cardiovascular and chronic inflammatory diseases, due to its anti-inflammatory and metabolic effects (Olofsson et al., 2014).

  • Surfactant and Disinfectant Activity : Phytol from Hydrilla verticillata can act as an anionic surfactant and has potent disinfectant activity against E. coli (Prabha et al., 2019).

  • Cancer Research : It induces apoptosis and reactive oxygen species-mediated protective autophagy in human gastric adenocarcinoma AGS cells (Song et al., 2015).

  • Hepatoprotective Activity : Phytol exhibits hepatoprotective activity in ethanol-induced liver injury in rats (Gupta et al., 2019).

  • Biogeochemical Tracers : Its degradation products are useful as biogeochemical tracers in aquatic environments (Rontani & Volkman, 2003).

  • Renewable Fuel Source : Phytol can be converted into gasoline with a high octane number, offering a renewable route to motor fuels (Tracy et al., 2010).

  • Drug Delivery System : Phytol-loaded solid lipid nanoparticles have potential as a novel anticandidal drug delivery system with enhanced antifungal efficacy against Candida spp. (Lima et al., 2020).

  • Evolutionary Significance : Its presence in brown and blue-green algae indicates its development at an early evolutionary stage related to the porphyrin pathway (Souza & Nes, 1969).

properties

IUPAC Name

(E)-3,7,11,15-tetramethylhexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWFXYSPFMFNR-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,11,15-Tetramethyl-2-hexadecen-1-OL

CAS RN

7541-49-3, 102608-53-7, 150-86-7
Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-
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Record name 3,7,11,15-Tetramethyl-2-hexadecen-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-
Source EPA Chemicals under the TSCA
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Record name 3,7,11,15-tetramethylhexadec-2-en-1-ol
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Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351,000
Citations
MT Islam, MVOB de Alencar… - Chemico-Biological …, 2015 - Elsevier
This study aims to review phytol (PYT), through published articles, periodicals, magazines and patents, which were retrieved from the PM, SD, WS, SP; DII, WIPO, CIPO, USPTO and …
Number of citations: 117 www.sciencedirect.com
K Gutbrod, J Romer, P Dörmann - Progress in lipid research, 2019 - Elsevier
… In its activated form, phytol carries … phytol phosphorylation pathway for conversion of free phytol into phytyl-PP, led to the conclusion that in vivo most geranylgeraniol is reduced to phytol …
Number of citations: 80 www.sciencedirect.com
MT Islam, ES Ali, SJ Uddin, S Shaw, MA Islam… - Food and chemical …, 2018 - Elsevier
… Phytol (PYT) is a diterpene member of the long-chain unsaturated acyclic alcohols. PYT and some of its derivatives, including phytanic acid (PA), exert a wide range of biological effects. …
Number of citations: 272 www.sciencedirect.com
B Pejin, V Kojic, G Bogdanovic - Natural product research, 2014 - Taylor & Francis
The cytotoxicity of the diterpene alcohol, phytol, was evaluated by using the MTT assay in vitro against seven tumour cells and one normal cell of human origin. The compound tested …
Number of citations: 135 www.tandfonline.com
MS Rajab, CL Cantrell, SG Franzblau… - Planta …, 1998 - thieme-connect.com
… (E)-phytol as the principal active component with a minimum inhibitory concentration (MIC) of 2 pg/mI, a value also observed for (3R,5,7R,11R)-phytanol, (7)phytol, and a commercially …
Number of citations: 188 www.thieme-connect.com
B Pejin, A Savic, M Sokovic, J Glamoclija… - Natural Product …, 2014 - Taylor & Francis
The antiradical activity of phytol was evaluated by electron … The antimicrobial activity of phytol was evaluated by the … , medical foods containing phytol may support development …
Number of citations: 167 www.tandfonline.com
T Ischebeck, AM Zbierzak, M Kanwischer… - Journal of Biological …, 2006 - ASBMB
… metabolic fate of phytol in plants is less clear. Here, we provide evidence that phytol can be incorporated into chlorophyll, tocopherol, and lipid esters by Arabidopsis seedlings. Phytol is …
Number of citations: 209 www.jbc.org
JP Costa, PB Ferreira, DP De Sousa, J Jordan… - Neuroscience …, 2012 - Elsevier
… Thus, the pretreatment with phytol was able to block … of the phytol effects was blocked by pre-treatment with flumazenil, an antagonist of benzodiazepine receptors. In conclusion, phytol …
Number of citations: 127 www.sciencedirect.com
CCMP Santos, MS Salvadori, VG Mota… - Neuroscience …, 2013 - downloads.hindawi.com
… phytol using chemical and thermal models of nociception in mice and to assess its antioxidant effects in vitro. Phytol … In the acetic acid-induced writhing test, phytol significantly reduced …
Number of citations: 344 downloads.hindawi.com
S Patton, AA Benson - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1966 - Elsevier
… Phytol, dihydrophytol and phytanic acid were identified in amounts below 1% of the total … phytol indicated conversion to dihydrophytol and phytanic acid in the rumen. Only free phytol, as …
Number of citations: 100 www.sciencedirect.com

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